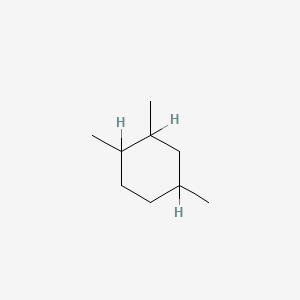
6-CHLORO-3(2H)-PYRIDAZINONE SODIUM SALT
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-3(2H)-pyridazinone sodium salt is a chemical compound that belongs to the pyridazinone family. Pyridazinones are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at positions 1 and 2. The presence of a chlorine atom at the 6th position and the sodium salt form makes this compound unique. It is widely used in various scientific research fields due to its versatile chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3(2H)-pyridazinone sodium salt typically involves the chlorination of 3(2H)-pyridazinone. The reaction can be carried out using thionyl chloride or phosphorus oxychloride as chlorinating agents. The reaction is usually performed under reflux conditions to ensure complete chlorination. The resulting 6-chloro-3(2H)-pyridazinone is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination reactors where 3(2H)-pyridazinone is treated with chlorinating agents. The reaction mixture is then neutralized with sodium hydroxide, and the product is purified through crystallization or other separation techniques to obtain the final compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-3(2H)-pyridazinone sodium salt undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form 6-amino-3(2H)-pyridazinone.
Oxidation Reactions: Oxidation can lead to the formation of 6-chloro-3(2H)-pyridazinone N-oxide.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) with the presence of a base such as sodium hydride or potassium carbonate.
Reduction Reactions: Commonly performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Major Products
Substitution Reactions: Products include various 6-substituted pyridazinones depending on the nucleophile used.
Reduction Reactions: The major product is 6-amino-3(2H)-pyridazinone.
Oxidation Reactions: The major product is 6-chloro-3(2H)-pyridazinone N-oxide.
Wissenschaftliche Forschungsanwendungen
6-Chloro-3(2H)-pyridazinone sodium salt has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor antagonists.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 6-chloro-3(2H)-pyridazinone sodium salt involves its interaction with specific molecular targets. The chlorine atom at the 6th position and the pyridazinone ring structure allow it to bind to enzymes or receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or antiviral activity. The exact molecular pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3(2H)-Pyridazinone: The parent compound without the chlorine substitution.
6-Amino-3(2H)-pyridazinone: A reduced form of 6-chloro-3(2H)-pyridazinone.
6-Chloro-3(2H)-pyridazinone N-oxide: An oxidized form of the compound.
Uniqueness
6-Chloro-3(2H)-pyridazinone sodium salt is unique due to the presence of the chlorine atom at the 6th position, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications, particularly in the development of new pharmaceuticals and agrochemicals.
Eigenschaften
CAS-Nummer |
122913-92-2 |
|---|---|
Molekularformel |
C4H2ClN2NaO |
Molekulargewicht |
152.51 |
Synonyme |
6-CHLORO-3(2H)-PYRIDAZINONE SODIUM SALT |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Benzamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid Benzhydryl Ester 4-Oxide](/img/structure/B1141973.png)






